molecular formula C20H23N5O4 B2411348 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid CAS No. 878423-75-7

2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid

Katalognummer: B2411348
CAS-Nummer: 878423-75-7
Molekulargewicht: 397.435
InChI-Schlüssel: CDROMPIIZZAZMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system fused with a pyrimidine ring and substituted with various functional groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Eigenschaften

IUPAC Name

2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-11-8-23(14-6-5-12(2)13(3)7-14)19-21-17-16(24(19)9-11)18(28)25(10-15(26)27)20(29)22(17)4/h5-7,11H,8-10H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDROMPIIZZAZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical properties and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines purine and pyrimidine moieties and has been investigated for various pharmacological properties.

  • Molecular Formula : C20H23N5O4
  • Molecular Weight : 395.43 g/mol
  • IUPAC Name : 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-pyrimido[1,2-g]purin-3-yl]acetic acid

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals can mitigate oxidative stress-related damage in cells. A study showed that derivatives of heterocyclic compounds demonstrated considerable antioxidant activity through various assays such as DPPH and ABTS .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, certain derivatives have shown cytotoxic effects against human cancer cell lines such as TK-10 and HT-29 .

Enzyme Inhibition

The compound is also being explored for its role as an enzyme inhibitor. Preliminary studies suggest it may inhibit specific kinases involved in cancer progression. This inhibition could lead to decreased cellular proliferation in malignant cells .

Case Studies

  • Antitumor Efficacy : In a study involving a series of pyrimidine derivatives including related compounds to the target molecule, significant antitumor activity was observed against several human cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range .
  • Mechanism of Action : A detailed investigation into the mechanism revealed that the compound interacts with key molecular targets involved in cell signaling pathways related to tumor growth and survival. This interaction was shown to modulate apoptotic pathways effectively .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 (µM)Reference
Compound AAntioxidantROS10
Compound BAnticancerTK-105
Compound CEnzyme InhibitorKinase15

Q & A

Synthesis and Optimization

Basic Question: What are the key synthetic routes for this pyrimido-purine derivative, and how can reaction conditions be optimized for yield and purity? Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization of the pyrimido-purine core. For example, analogous compounds are synthesized via nucleophilic substitution at the pyrimidine ring using alkylating agents like methyl iodide under controlled pH (8–9) and temperature (60–80°C) . Optimizing purity requires chromatographic techniques (e.g., silica gel chromatography with dichloromethane/methanol gradients) and monitoring intermediates via TLC or HPLC .

Advanced Question: How can computational methods (e.g., quantum chemical calculations) streamline the design of novel derivatives or predict reaction pathways? Answer: Computational tools like density functional theory (DFT) can model transition states and predict regioselectivity in substitution reactions. For instance, ICReDD’s approach integrates quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst choice), reducing trial-and-error phases by 30–50% . Reaction path searches may also identify stable intermediates, aiding in stepwise synthesis planning .

Structural Characterization

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound? Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves methyl and aromatic protons (e.g., 3,4-dimethylphenyl substituents) and confirms regiochemistry .
  • HPLC-MS : Validates molecular weight (e.g., m/z via LCMS) and detects impurities (<0.5% via reverse-phase HPLC) .
  • X-ray Crystallography : Resolves stereochemistry of the pyrimido-purine core in crystalline form .

Advanced Question: How can conflicting NMR or crystallographic data (e.g., unexpected tautomeric forms) be resolved? Answer: Dynamic NMR experiments (variable-temperature or 2D NOESY) can identify tautomerism or conformational flexibility in solution. For solid-state discrepancies, synchrotron XRD or neutron diffraction clarifies proton positions. Comparative analysis with structurally analogous compounds (e.g., pyrimido[1,2-g]purine derivatives in ) provides reference data .

Biological Activity and Mechanisms

Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s therapeutic potential? Answer:

  • Enzyme Inhibition : Screen against kinases or purine-binding targets (e.g., ATPase assays) at 1–100 µM concentrations .
  • Cell Viability : MTT or apoptosis assays in cancer cell lines (e.g., IC₅₀ determination) .
  • Solubility Testing : Use PBS/DMSO mixtures to assess bioavailability .

Advanced Question: How can molecular docking and SPR elucidate its interaction with biological targets? Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., ATP-binding pockets) using the compound’s 3D structure .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ/kd) to immobilized proteins, with buffer optimization (e.g., HBS-EP pH 7.4) to minimize nonspecific interactions .

Reaction Mechanistic Studies

Advanced Question: How do substituents on the 3,4-dimethylphenyl group influence reaction kinetics in nucleophilic substitutions? Answer: Electron-donating groups (e.g., methyl) enhance aromatic ring activation, accelerating electrophilic substitutions. Hammett plots (σ⁺ values) correlate substituent effects with rate constants (k). For example, para-methyl groups increase reactivity by 2–3× compared to unsubstituted analogs, as shown in nitration studies of similar aryl systems .

Contradictory Data Resolution

Advanced Question: How to address discrepancies in reported bioactivity data across studies (e.g., varying IC₅₀ values)? Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may alter efficacy .
  • Collaborative Validation : Cross-laboratory replication using reference compounds (e.g., ’s pyrrolo-pyrimidine analogs) .

Computational Integration

Advanced Question: Can machine learning models predict synthetic yields or biological activity for novel analogs? Answer: Yes. Training models on datasets (e.g., reaction conditions, yields from and ) can predict optimal solvent/catalyst pairs with >80% accuracy. For bioactivity, QSAR models using descriptors like logP, polar surface area, and H-bond donors correlate with kinase inhibition (R² > 0.7) .

Safety and Handling

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings? Answer:

  • Use PPE (gloves, goggles) due to potential irritancy (analogous to pyrimido-purines in ).
  • Work under fume hoods during synthesis to avoid inhalation of fine powders .
  • Store at –20°C under nitrogen to prevent hydrolysis of the acetic acid moiety .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.